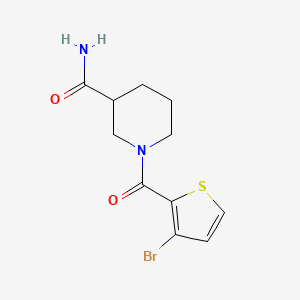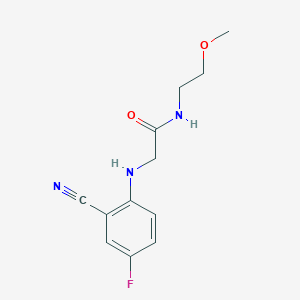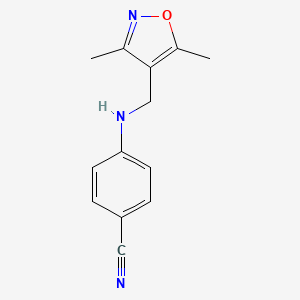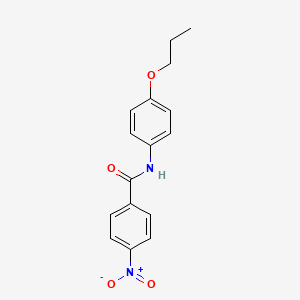
2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a fluorinated heterocyclic compound It is characterized by the presence of a pyridine ring substituted with four fluorine atoms and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluoropyridine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its fluorinated pyridine ring and isoindole dione structure. These interactions can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of the target compound.
2,3,5,6-Tetrachloropyridine: Similar structure but with chlorine atoms instead of fluorine.
Phthalic Anhydride: Used in the synthesis of isoindole dione derivatives.
Uniqueness
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its fluorinated pyridine ring and isoindole dione structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H4F4N2O2 |
|---|---|
Molecular Weight |
296.18 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H4F4N2O2/c14-7-9(8(15)11(17)18-10(7)16)19-12(20)5-3-1-2-4-6(5)13(19)21/h1-4H |
InChI Key |
SZTFNKZNWANMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=NC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)








![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)



